

N-Boc-Pyrrolidin-2-(S)-ylboronic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Boc-Pyrrolidin-2-(S)-ylboronic acid*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-Pyrrolidin-2-(S)-ylboronic acid is a chiral organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of the amino acid L-proline, it serves as a versatile building block in the stereoselective synthesis of complex molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility is most prominently highlighted in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a pyrrolidine moiety into various molecular scaffolds. The pyrrolidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds, making this reagent a valuable tool in drug discovery and development. This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of **N-Boc-Pyrrolidin-2-(S)-ylboronic acid**.

Chemical and Physical Properties

N-Boc-Pyrrolidin-2-(S)-ylboronic acid is typically a white to off-white solid that is stable under standard laboratory conditions, though it is recommended to be stored in a cool, dry place. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in a variety of reaction media.

General and Computed Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₁₈ BNO ₄	[1]
Molecular Weight	215.06 g/mol	
CAS Number	149682-75-7	[1]
IUPAC Name	(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-ylboronic acid	
SMILES	<chem>CC(C)(C)OC(=O)N1CCCC1B(O)O</chem>	[1]
Physical Form	Solid	
Boiling Point (calculated)	349.2 °C at 760 mmHg	
Heavy Atom Count	15	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	3	[1]

Spectroscopic Data

While specific spectra are often proprietary to commercial suppliers, typical spectroscopic data for **N-Boc-Pyrrolidin-2-(S)-ylboronic acid** are consistent with its structure.

- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the pyrrolidine ring protons (multiplets between 1.8 and 3.5 ppm), and a broad signal for the boronic acid protons.
- ¹³C NMR:** The carbon NMR spectrum will display a resonance for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), and signals for the pyrrolidine ring carbons.

- **IR Spectroscopy:** The infrared spectrum will exhibit characteristic absorption bands for the N-H bond (if deprotected), C-H bonds, the C=O of the carbamate, and the B-O bonds of the boronic acid.
- **Mass Spectrometry:** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis

The synthesis of **N-Boc-Pyrrolidin-2-(S)-ylboronic acid** is not widely detailed in publicly available literature. However, a key strategic approach involves the enantioselective lithiation of N-Boc-pyrrolidine, followed by quenching with a suitable boron electrophile. A well-established method for the enantioselective α -functionalization of N-Boc-pyrrolidine has been reported by Campos et al., which provides a foundational protocol for accessing the necessary chiral intermediate.^{[2][3]}

Experimental Protocol: Enantioselective α -Lithiation of N-Boc-Pyrrolidine

This protocol describes the formation of the key (S)-2-lithio-N-Boc-pyrrolidine intermediate, which can then be reacted with a borate reagent to yield the desired boronic acid.

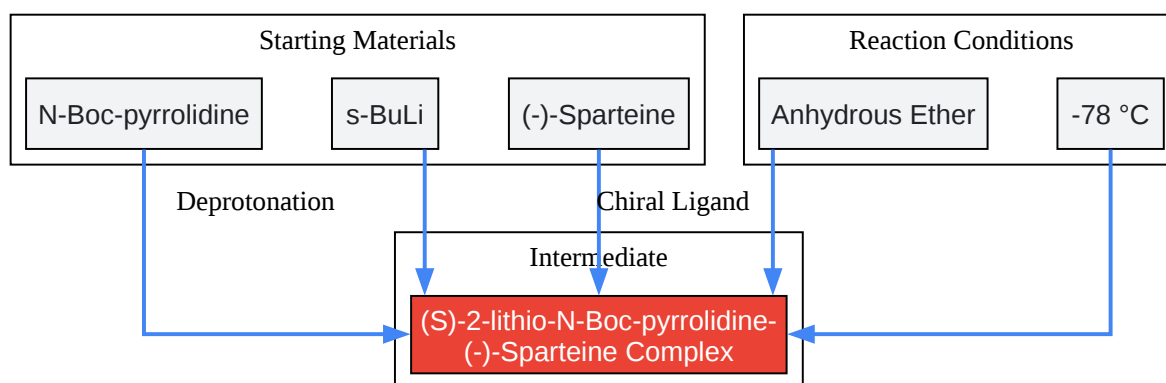
Materials:

- N-Boc-pyrrolidine
- sec-Butyllithium (s-BuLi) in cyclohexane
- (-)-Sparteine
- Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)
- Triisopropyl borate
- Aqueous HCl

Procedure:

- A solution of N-Boc-pyrrolidine and (-)-sparteine in anhydrous diethyl ether or MTBE is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- sec-Butyllithium is added dropwise to the solution, and the mixture is stirred at -78 °C for several hours to facilitate the formation of the (S)-2-lithio-N-Boc-pyrrolidine-(-)-sparteine complex.
- Triisopropyl borate is then added to the reaction mixture at -78 °C.
- The reaction is allowed to warm to room temperature and then quenched with aqueous HCl.
- The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
- Purification is typically achieved through column chromatography to yield the enantiomerically enriched **N-Boc-Pyrrolidin-2-(S)-ylboronic acid**.

Logical Workflow for the Synthesis of the Lithiated Intermediate



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Caption: Enantioselective deprotonation of N-Boc-pyrrolidine.

Reactivity and Applications

The primary utility of **N-Boc-Pyrrolidin-2-(S)-ylboronic acid** lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. This allows for the stereospecific introduction of the N-Boc-pyrrolidin-2-yl moiety onto aromatic and heteroaromatic systems.

Suzuki-Miyaura Coupling

While specific, successful examples of Suzuki-Miyaura coupling with **N-Boc-Pyrrolidin-2-(S)-ylboronic acid** are not extensively reported in the literature, the general principles of this reaction are well-established. The closely related Negishi coupling of the corresponding organozinc reagent has been shown to be highly effective.^{[2][3]}

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

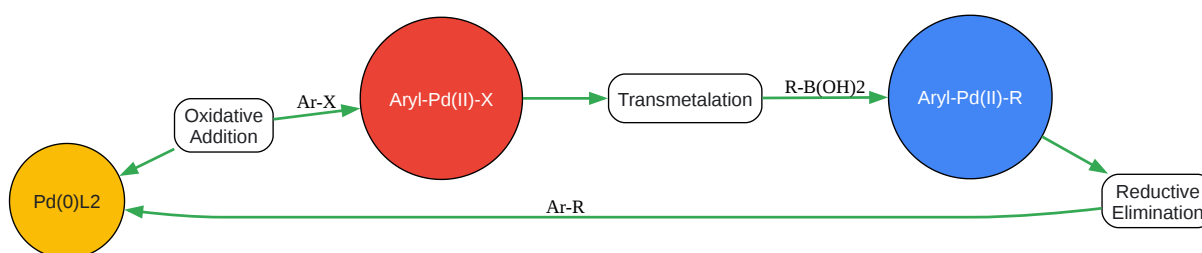
- **N-Boc-Pyrrolidin-2-(S)-ylboronic acid**
- Aryl or heteroaryl halide (e.g., bromide or iodide)
- Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
- Ligand (if necessary, e.g., SPhos, XPhos)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
- Solvent (e.g., dioxane, toluene, DMF)

Procedure:

- To a reaction vessel under an inert atmosphere, add **N-Boc-Pyrrolidin-2-(S)-ylboronic acid**, the aryl halide, the palladium catalyst, the ligand (if used), and the base.
- Add the degassed solvent and heat the reaction mixture to the desired temperature (typically 80-120 °C).
- Monitor the reaction progress by TLC or LC-MS.

- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling



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References

- 1. a2bchem.com [a2bchem.com]
- 2. Enantioselective, Palladium-Catalyzed α -Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 3. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
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